1-(2,3-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
CAS No.: 851865-68-4
Cat. No.: VC6193199
Molecular Formula: C19H19FN2O3S
Molecular Weight: 374.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851865-68-4 |
|---|---|
| Molecular Formula | C19H19FN2O3S |
| Molecular Weight | 374.43 |
| IUPAC Name | (2,3-dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
| Standard InChI | InChI=1S/C19H19FN2O3S/c1-24-16-5-3-4-15(17(16)25-2)18(23)22-11-10-21-19(22)26-12-13-6-8-14(20)9-7-13/h3-9H,10-12H2,1-2H3 |
| Standard InChI Key | CDVWCVUIIJLLFZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound belongs to the 4,5-dihydroimidazole class, characterized by a fused five-membered ring system. Its molecular formula is C₁₉H₁₉FN₂O₃S, with a molecular weight of 374.43 g/mol. Key structural components include:
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A 2,3-dimethoxybenzoyl group at position 1, providing electronic modulation via methoxy substituents.
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A 4-fluorobenzylsulfanyl moiety at position 2, introducing steric bulk and potential halogen-bonding interactions.
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A 4,5-dihydroimidazole core, which partially saturates the heterocycle, altering reactivity compared to fully aromatic imidazoles.
Table 1: Comparative Molecular Data for Analogous Imidazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₉H₁₉FN₂O₃S | 374.43 | 2,3-Dimethoxybenzoyl, 4-F-BnS |
| 2,6-Dimethoxy Analog | C₁₉H₁₉FN₂O₃S | 374.43 | 2,6-Dimethoxybenzoyl, 4-F-BnS |
| 3-Fluorophenyl Analog | C₁₉H₁₉FN₂O₃S | 374.43 | 2,6-Dimethoxybenzoyl, 3-F-BnS |
The 2,3-dimethoxy substitution on the benzoyl group distinguishes this compound from the more common 2,6-dimethoxy analogs. This ortho-meta arrangement may influence electronic distribution and steric interactions in biological systems.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 4,5-dihydroimidazole derivatives typically involves multi-step reactions:
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Imidazole Ring Formation: Cyclization of α-bromoacetophenones with formamide under reflux conditions generates the dihydroimidazole core .
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Benzoylation: Introduction of the 2,3-dimethoxybenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
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Sulfanyl Functionalization: Thioether linkage formation between the imidazole’s sulfur atom and 4-fluorobenzyl bromide using base-mediated alkylation.
Key Reaction:
Challenges in Substituent Positioning
The 2,3-dimethoxy configuration introduces synthetic complexity compared to para-substituted analogs. Steric hindrance between adjacent methoxy groups may necessitate orthogonal protection strategies or high-temperature conditions to achieve regioselectivity. Computational docking studies on similar compounds suggest that methoxy positioning critically affects binding to enzymatic active sites, such as indoleamine 2,3-dioxygenase (IDO) .
| Analog Structure | MIC vs. S. aureus (μg/mL) | MIC vs. E. coli (μg/mL) |
|---|---|---|
| 2,6-Dimethoxy-4-F-BnS | 50 | 62.5 |
| 3-Fluorophenyl Derivative | 62.5 | 75 |
The 4-fluorobenzylsulfanyl moiety may enhance lipid bilayer penetration, potentially lowering MIC values compared to non-fluorinated analogs.
Immunomodulatory Applications
The PMC study highlights phenyl-imidazole derivatives as potent inhibitors of IDO, an enzyme implicated in cancer immune evasion . Key findings include:
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IDO Inhibition: 4-Phenyl-imidazole analogs achieve IC₅₀ values as low as 34 μM, with sulfur-containing substituents improving potency tenfold .
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Structural Insights: Docking simulations reveal that 2-hydroxy or 3-thiol groups on the phenyl ring form hydrogen bonds with Ser167 and Cys129 in IDO’s active site .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Expected signals include:
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δ 3.85–3.90 (s, 6H, OCH₃),
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δ 7.25–7.45 (m, 4H, aromatic H),
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δ 4.20–4.50 (m, 4H, imidazole CH₂).
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¹³C NMR: Key peaks for the benzoyl carbonyl (δ ~165 ppm) and fluorophenyl carbons (δ ~115 ppm, JCF = 245 Hz).
Mass Spectrometry
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ESI-MS: Predominant molecular ion peak at m/z 375.1 [M+H]⁺, with fragmentation patterns indicating loss of methoxy (-31 Da) and fluorobenzyl (-109 Da) groups.
Computational and Docking Studies
Molecular Dynamics Simulations
Studies on analogous compounds predict:
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Heme Iron Binding: The imidazole nitrogen coordinates with heme iron in IDO, stabilizing the enzyme-inhibitor complex .
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Active Site Interactions: The 4-fluorobenzylsulfanyl group occupies a hydrophobic pocket near Phe163 and Phe226, while the 2,3-dimethoxybenzoyl group orients toward solvent-exposed regions .
Figure 1: Hypothesized Binding Mode in IDO (Adapted from )
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